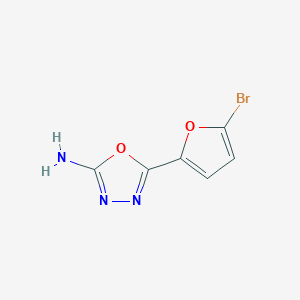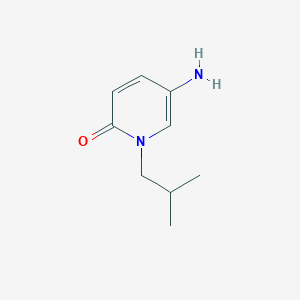
5-(3-Thienyl)-1,3,4-oxadiazol-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(3-Thienyl)-1,3,4-oxadiazol-2-amine is a compound that belongs to the class of 1,3,4-oxadiazoles, which are heterocyclic compounds containing an oxadiazole ring, a type of aromatic ring with oxygen and nitrogen atoms. This particular compound features a thiophene ring, which is a sulfur-containing five-membered aromatic ring, attached to the oxadiazole structure.
Synthesis Analysis
The synthesis of related 1,3,4-oxadiazole compounds has been explored in various studies. For instance, the treatment of 1,3,4-oxadiazoles with 3-chloropentane-2,4-dione can lead to the formation of thiazoles, which can be further methylated to produce different compounds . Although the specific synthesis of 5-(3-Thienyl)-1,3,4-oxadiazol-2-amine is not detailed in the provided papers, the methodologies described could potentially be adapted for its synthesis by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of 1,3,4-oxadiazole derivatives has been confirmed using various techniques, including X-ray diffraction studies . These studies are crucial for understanding the conformation and stability of the molecules, which can influence their reactivity and interactions with other molecules.
Chemical Reactions Analysis
The reactivity of 1,3,4-oxadiazole compounds with amines and hydrazines has been investigated, leading to the preparation of various derivatives . These reactions are significant as they can modify the properties of the oxadiazole core and introduce new functional groups that may enhance biological activity or alter physical properties.
Physical and Chemical Properties Analysis
The physical and chemical properties of 1,3,4-oxadiazole derivatives are influenced by their molecular structure. For example, the introduction of aryl groups can affect the compound's solubility, stability, and potential for interactions with biological targets . The electronic properties of these compounds, such as their ability to form stable push-pull systems, are also of interest and can be studied through reactions with different amines .
Relevant Case Studies
Case studies involving 1,3,4-oxadiazole derivatives have shown that these compounds can exhibit biological activity, such as anticancer properties. A series of derivatives has been synthesized and tested against various human cancer cell lines, demonstrating good to moderate activity . These findings suggest that 5-(3-Thienyl)-1,3,4-oxadiazol-2-amine and related compounds could be of interest for further study in medicinal chemistry.
Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Activity
- 5-(2-thienyl)-1,3,4-oxadiazoles, a related compound to 5-(3-thienyl)-1,3,4-oxadiazol-2-amine, have been synthesized and tested for antimicrobial activity against various bacterial strains and the pathogenic fungus Candida albicans. Some derivatives showed marked broad-spectrum antibacterial activity, particularly against Gram-positive bacteria (Al-Omar, 2010).
Antioxidant and Anti-inflammatory Activities
- N-substituted phenyl-5-methyl-6-(5-(4-substituted phenyl)-1,3,4-oxadiazol-2-yl)thieno[2,3-d]pyrimidine derivatives, structurally related to 5-(3-thienyl)-1,3,4-oxadiazol-2-amine, have been synthesized and evaluated for in vitro antioxidant activity. Some compounds showed significant radical scavenging activity (Kotaiah et al., 2012).
Anticancer Activity
- Certain 1,3,4-oxadiazole derivatives have been synthesized and tested for anti-proliferative activity against various human tumor cell lines. One compound showed cytotoxic activity against four human tumor cell lines with ID50 values in the range of the international activity criterion for synthetic agents (Liszkiewicz et al., 2003).
- Another study synthesized lipophilic 1,3,4-oxadiazole derivatives and evaluated them for anticancer activity. Some derivatives showed potent cytotoxic effects against mammary carcinoma and colon cancer cells, with selectivity indices up to 19 (Caneschi et al., 2019).
Antimicrobial and Anti-Proliferative Activities
- N-Mannich bases of 1,3,4-oxadiazole have been synthesized and assessed for inhibitory activity against pathogenic bacteria and the yeast-like pathogenic fungus Candida albicans. Some compounds displayed broad-spectrum antibacterial activities, and others showed potent activity against Gram-positive bacteria. Additionally, some compounds exhibited anti-proliferative activity against various cancer cell lines (Al-Wahaibi et al., 2021).
Antifungal and Molecular Docking Studies
- A study on 5-(4-(benzyloxy)substituted phenyl)-3-((phenyl amino)methyl)-1,3,4-oxadiazole-2(3H)-thione Mannich bases showed promising antifungal activity against several human pathogenic fungal strains. Molecular docking studies indicated potential as antifungal agents (Nimbalkar et al., 2016).
Eigenschaften
IUPAC Name |
5-thiophen-3-yl-1,3,4-oxadiazol-2-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5N3OS/c7-6-9-8-5(10-6)4-1-2-11-3-4/h1-3H,(H2,7,9) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZISGDOCZFJCKSI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC=C1C2=NN=C(O2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5N3OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70602712 |
Source


|
| Record name | 5-(Thiophen-3-yl)-1,3,4-oxadiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70602712 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-Thienyl)-1,3,4-oxadiazol-2-amine | |
CAS RN |
1016526-97-8 |
Source


|
| Record name | 5-(Thiophen-3-yl)-1,3,4-oxadiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70602712 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

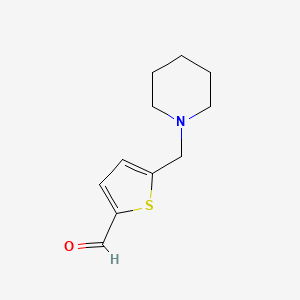
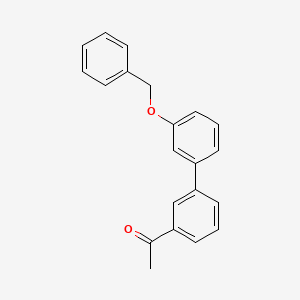
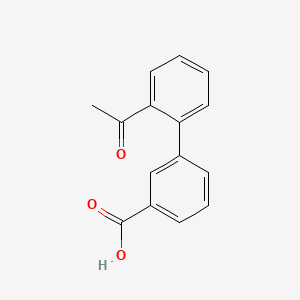
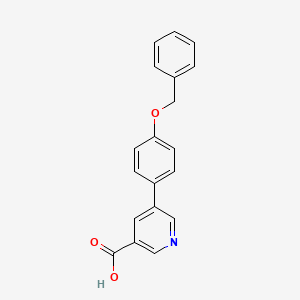
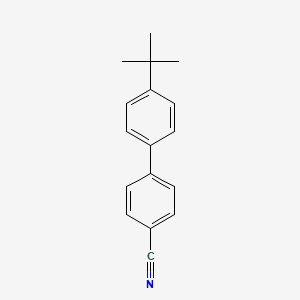
![7-Chloro-2,3-dihydro-benzo[1,4]dioxine-6-sulfonyl chloride](/img/structure/B1342084.png)
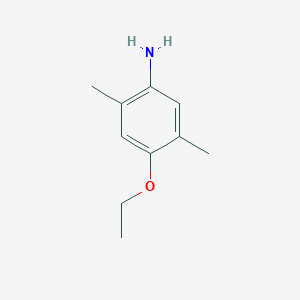
![[1-(4-Fluorophenyl)cyclopropyl]methanamine](/img/structure/B1342089.png)
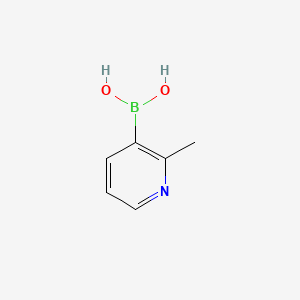
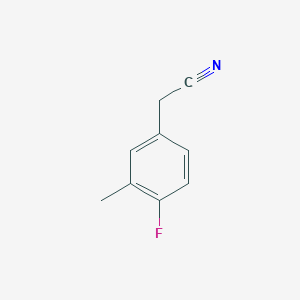
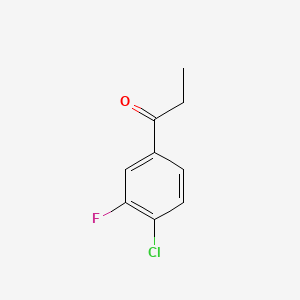
![(2-([4-(4-Fluorophenyl)piperazin-1-YL]sulfonyl)ethyl)amine](/img/structure/B1342098.png)
